molecular formula C11H14BrN B1439205 5-bromo-N-(cyclopropylmethyl)-2-methylaniline CAS No. 1157928-73-8

5-bromo-N-(cyclopropylmethyl)-2-methylaniline

Cat. No.: B1439205
CAS No.: 1157928-73-8
M. Wt: 240.14 g/mol
InChI Key: MGJMVZZMEOBHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(cyclopropylmethyl)-2-methylaniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines where the amino group is directly attached to a benzene ring This compound is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methyl group at the 2-position of the aniline ring

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9,13H,3-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJMVZZMEOBHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(cyclopropylmethyl)-2-methylaniline can be achieved through several synthetic routes. One common method involves the bromination of 2-methylaniline followed by N-alkylation with cyclopropylmethyl bromide. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The N-alkylation step is carried out using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and N-alkylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(cyclopropylmethyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxy derivatives.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinones or nitroso derivatives.

    Reduction: Amines or hydroxy derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(cyclopropylmethyl)-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(cyclopropylmethyl)-2-methylaniline involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methylaniline: Lacks the cyclopropylmethyl group, which may affect its reactivity and binding properties.

    N-(cyclopropylmethyl)-2-methylaniline: Lacks the bromine atom, which may influence its chemical behavior and applications.

    5-chloro-N-(cyclopropylmethyl)-2-methylaniline: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

Uniqueness

5-bromo-N-(cyclopropylmethyl)-2-methylaniline is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

5-Bromo-N-(cyclopropylmethyl)-2-methylaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H14BrN
  • Molecular Weight : 241.14 g/mol
  • CAS Number : 1157928-73-8

The compound features a bromine atom attached to an aniline structure, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing processes such as cell signaling and apoptosis. For instance, it has been shown to interact with kinases, which are crucial for various cellular functions.
  • Cell Signaling Modulation : By affecting cell signaling pathways, the compound can induce apoptosis in cancerous cells while promoting survival in healthy cells. This dual effect is particularly valuable in cancer therapy.

Antimicrobial Activity

One notable aspect of this compound is its activity against Mycobacterium tuberculosis . Research indicates that it may inhibit the DprE1 enzyme, crucial for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. Disruption of this pathway can lead to cell lysis and death of the bacteria.

Antioxidant Properties

The compound has also demonstrated antioxidant properties by modulating oxidative stress levels within cells. It interacts with enzymes like superoxide dismutase and catalase, which play roles in cellular defense against oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds exhibit good bioavailability and metabolic stability under physiological conditions.

Table 1: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
Bioavailability>70%
Half-life4-6 hours
MetabolismLiver (CYP450 enzymes)
ExcretionUrine

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro, showcasing its potential as a lead compound for tuberculosis treatment.
  • Anticancer Activity : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and death .
  • Oxidative Stress Modulation : Research has shown that treatment with this compound reduces levels of reactive oxygen species (ROS) in cellular models, suggesting its role as a potential therapeutic agent in oxidative stress-related diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(cyclopropylmethyl)-2-methylaniline
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(cyclopropylmethyl)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.